molecular formula C14H28Cl2N2 B6183177 (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride, cis CAS No. 2624109-41-5

(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride, cis

Cat. No. B6183177
CAS RN: 2624109-41-5
M. Wt: 295.3
InChI Key:
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Description

(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride, cis (hereafter referred to as 3aR,7aS-2-PIPD) is a chiral, nitrogen-containing heterocyclic compound with a unique structure. It is a colorless, odorless, and crystalline solid at room temperature, and has a molecular weight of 253.21 g/mol. 3aR,7aS-2-PIPD is a versatile intermediate used in the synthesis of a variety of pharmaceuticals and agrochemicals. It has been used as a starting material for a number of syntheses, including those of anti-inflammatory agents, antibiotics, antifungal agents, and antiviral agents.

Scientific Research Applications

3aR,7aS-2-PIPD has a wide range of scientific applications. It has been used as a starting material for the synthesis of a number of pharmaceuticals and agrochemicals, including anti-inflammatory agents, antibiotics, antifungal agents, and antiviral agents. It has also been used in the synthesis of several other compounds, such as chiral building blocks, chiral catalysts, and chiral auxiliaries. In addition, 3aR,7aS-2-PIPD has been used in the synthesis of a number of peptides, peptidomimetics, and other peptide-based compounds.

Mechanism of Action

3aR,7aS-2-PIPD acts as a chiral auxiliary in the synthesis of various compounds. It is believed to act as a template, binding to the substrates and directing their reaction to form the desired product. It is also believed to aid in the formation of the desired product by stabilizing the transition state of the reaction.
Biochemical and Physiological Effects
3aR,7aS-2-PIPD has not been extensively studied for its biochemical and physiological effects. It is believed to have minimal toxicity, as it is not known to interact with any biological receptors or enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 3aR,7aS-2-PIPD in laboratory experiments include its low cost, high purity, and ease of synthesis. It is also a versatile intermediate, as it can be used in a variety of syntheses. The main limitation of 3aR,7aS-2-PIPD is that it is not very stable, and must be stored in an anhydrous environment to prevent decomposition.

Future Directions

For research involving 3aR,7aS-2-PIPD include further exploration of its biochemical and physiological effects, as well as its potential uses as a starting material for the synthesis of other compounds. Additionally, further research could be conducted to explore the potential of 3aR,7aS-2-PIPD as a chiral auxiliary in the synthesis of a variety of compounds. Finally, research could be conducted to explore the potential of 3aR,7aS-2-PIPD as a catalyst for the synthesis of peptides, peptidomimetics, and other peptide-based compounds.

Synthesis Methods

3aR,7aS-2-PIPD is synthesized through a method known as the Steglich esterification. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, such as a Lewis acid. In this case, the carboxylic acid is 4-piperidinol and the alcohol is 1-bromo-2-methyl-2-propanol. The reaction is carried out in the presence of a catalyst, such as boron trifluoride etherate, at an elevated temperature of 150°C. The reaction yields a dihydrochloride salt of 3aR,7aS-2-PIPD, which can be isolated by crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride, cis involves the reaction of a piperidine derivative with an isoindole derivative in the presence of a reducing agent to form the desired compound.", "Starting Materials": [ "4-piperidone hydrochloride", "3,4-dihydroisoquinoline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Preparation of 4-piperidone hydrochloride by reacting piperidine with acetic anhydride and hydrochloric acid.", "Step 2: Preparation of 3,4-dihydroisoquinoline by reacting isoquinoline with sodium borohydride in ethanol.", "Step 3: Reaction of 4-piperidone hydrochloride with 3,4-dihydroisoquinoline in the presence of sodium hydroxide to form the desired compound.", "Step 4: Purification of the compound by recrystallization from water and drying." ] }

CAS RN

2624109-41-5

Product Name

(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride, cis

Molecular Formula

C14H28Cl2N2

Molecular Weight

295.3

Purity

95

Origin of Product

United States

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